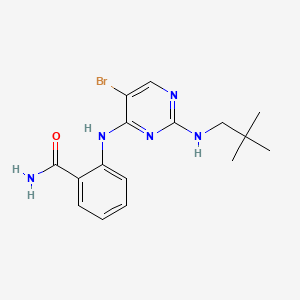
Jnk-1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jnk-1-IN-2 is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK-1). It also exhibits inhibitory effects on c-Jun N-terminal kinase 2 (JNK-2) and c-Jun N-terminal kinase 3 (JNK-3). This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases related to the JNK signaling pathway, such as cancer and pulmonary fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jnk-1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers or in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Jnk-1-IN-2 undergoes various chemical reactions, including phosphorylation inhibition and interactions with other proteins. It is known to inhibit the phosphorylation of c-Jun, a key protein in the JNK signaling pathway .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific inhibitors that facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving this compound are typically the result of its interaction with target proteins, leading to the inhibition of specific signaling pathways. These products are crucial in understanding the compound’s therapeutic potential .
Scientific Research Applications
Jnk-1-IN-2 has a wide range of scientific research applications:
Mechanism of Action
Jnk-1-IN-2 exerts its effects by inhibiting the activity of JNK-1, JNK-2, and JNK-3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as inflammation, apoptosis, and proliferation, which are mediated by the JNK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with higher selectivity.
SP600125: A selective inhibitor of JNK that has been widely used in research.
AS602801 (Bentamapimod): A potent, orally active, and selective JNK inhibitor.
Uniqueness of Jnk-1-IN-2
This compound is unique due to its high potency and selectivity for JNK-1, with an IC50 value of 33.5 nM. It also exhibits significant inhibitory effects on JNK-2 and JNK-3, making it a valuable compound for studying the JNK signaling pathway and its role in various diseases .
Properties
Molecular Formula |
C16H20BrN5O |
|---|---|
Molecular Weight |
378.27 g/mol |
IUPAC Name |
2-[[5-bromo-2-(2,2-dimethylpropylamino)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22) |
InChI Key |
HSEASLMARZYTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



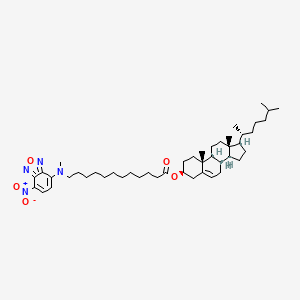
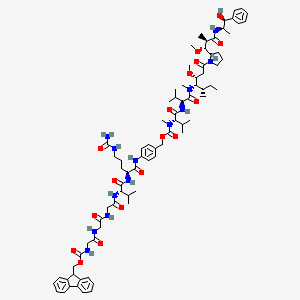

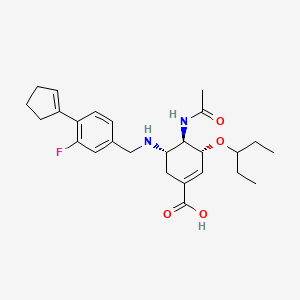
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
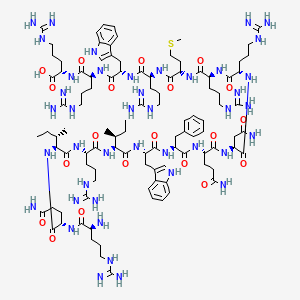

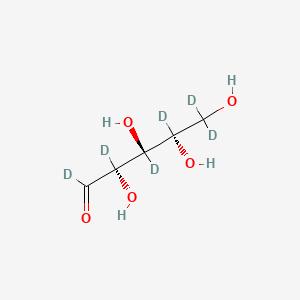
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
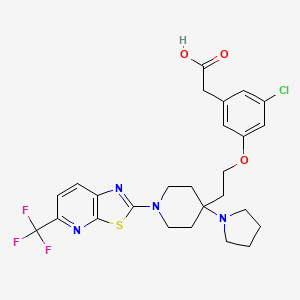

![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

